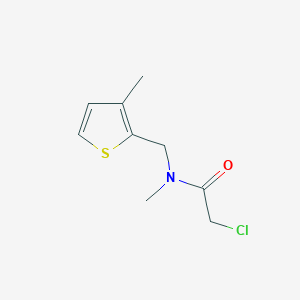

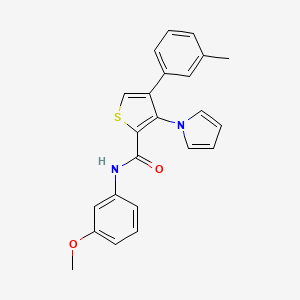

![molecular formula C11H8ClNOS B2424823 1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 672950-24-2](/img/structure/B2424823.png)

1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone

Vue d'ensemble

Description

Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiazoles, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Derivatives

- Researchers have synthesized new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with interesting mechanisms involving internal nucleophilic substitution followed by SN2-type nucleophilic substitution. This synthesis presents an intriguing reaction mechanism not previously recorded in literature (Tahtaci & Aydin, 2019).

Structural and Spectroscopic Analysis

- Vibrational and structural observations, along with molecular docking studies, have been conducted on similar compounds. These studies include equilibrium geometry, vibrational wavenumbers computations, and analysis of nonlinear optical properties, providing insights into the compound's molecular structure and potential biological activities (ShanaParveen et al., 2016).

Fungicidal Activity

- Some derivatives have been shown to exhibit moderate inhibitory activity against Gibberella zeae, a type of fungus, highlighting potential fungicidal applications (Liu et al., 2012).

Antimicrobial Activity

- Certain compounds derived from this chemical have been tested for antimicrobial activities. For instance, a study explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, which started with 4-chlorophenol as a starting material (Wanjari, 2020).

Potential Antitubercular Agents

- Derivatives of this compound have been synthesized and evaluated as potential antitubercular agents. Their structures were confirmed by various spectral studies, and they have been screened for antibacterial, antifungal, and antitubercular activity (Bhoot et al., 2011).

Anticancer Applications

- Some synthesized derivatives have been evaluated for their antitumor activities against MCF-7 tumor cells, indicating potential applications in cancer treatment (Mahmoud et al., 2021).

Mécanisme D'action

Target of Action

The compound “1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone” contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Thiazole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives can have varied pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Some thiazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential hazards including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Thiazoles have diverse biological activities and are used in a wide range of applications, from medicinal chemistry to materials science . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing thiazole-based drugs with improved efficacy and safety profiles.

Propriétés

IUPAC Name |

1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEKBXCEKDVYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320639 | |

| Record name | 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672950-24-2 | |

| Record name | 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(3-chlorophenyl)thiazol-5-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

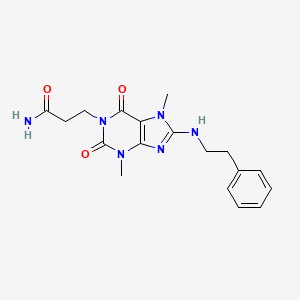

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)

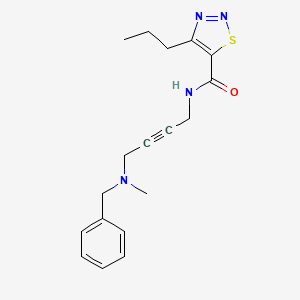

![3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2424742.png)

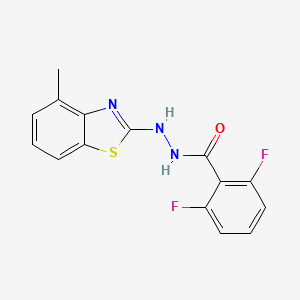

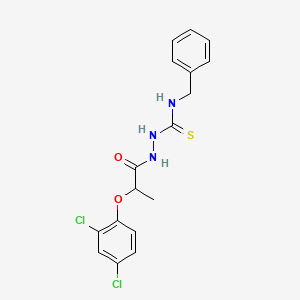

![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)

![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)

![N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2424750.png)

![(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2424752.png)

![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)